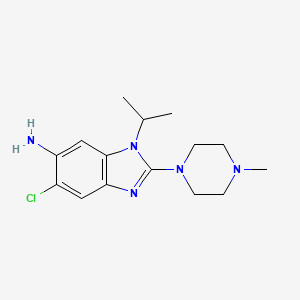

1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

Beschreibung

The compound 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a benzimidazole derivative featuring a chlorine atom at position 5, an isopropyl group (1-methylethyl) at position 1, and a 4-methylpiperazinyl substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their biological activities, including antiparasitic, antiviral, and anticancer properties .

Eigenschaften

CAS-Nummer |

148014-93-1 |

|---|---|

Molekularformel |

C15H22ClN5 |

Molekulargewicht |

307.82 g/mol |

IUPAC-Name |

6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |

InChI |

InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |

InChI-Schlüssel |

QEANRFDFBNUCJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |

Andere CAS-Nummern |

148014-93-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic route for KB-6806 involves the preparation of a benzimidazole derivative. The specific reaction conditions and industrial production methods are not widely documented. the general approach to synthesizing benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Analyse Chemischer Reaktionen

KB-6806 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, wobei Nukleophile die Abgangsgruppen in der Verbindung ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

KB-6806 entfaltet seine Wirkung durch Antagonisierung der 5-Hydroxytryptamin-3-Rezeptoren. Diese Rezeptoren sind Ionenkanäle, die die Wirkung von Serotonin im zentralen und peripheren Nervensystem vermitteln. Durch die Blockierung dieser Rezeptoren verhindert KB-6806 die Bindung von Serotonin und hemmt so die nachgeschalteten Signalwege, die zu Übelkeit und Erbrechen führen.

Wirkmechanismus

KB-6806 exerts its effects by antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate the effects of serotonin in the central and peripheral nervous systems. By blocking these receptors, KB-6806 prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Substituted Piperazinyl Groups

- 1H-Benzimidazol-2-amine, 5-methoxy-1-[3-(4-methyl-1-piperazinyl)propyl]- (CAS 62552-64-1):

- Structural Differences: This analog replaces the chlorine atom with a methoxy group and positions the 4-methylpiperazinyl moiety on a propyl chain at position 1.

- Physicochemical Properties: Boiling point (501.9°C), density (1.24 g/cm³), and molecular weight (303.4 g/mol) are lower than the target compound, likely due to reduced halogen mass and extended alkyl chain .

- Functional Implications: The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chlorine.

Pesticidal Benzimidazole and Triazole Analogs

- Izafos (CAS 42509-80-8): Structural Features: Contains a 5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl group linked to a phosphorothioate backbone. Functional Comparison: While both compounds share the 5-chloro-1-(1-methylethyl) motif, Izafos’s triazole core and phosphorothioate group confer insecticidal activity, unlike the benzimidazole-piperazinyl pharmacophore of the target compound .

Isoprocarb (CAS 2631-40-5):

Alkyl-Substituted Benzimidazoles

- 1H-Benzimidazole, 1-methyl-2-(1-methylethyl)- (CAS 52460-28-3): Simpler Structure: Lacks both the chlorine and piperazinyl groups, reducing steric and electronic complexity. Hypothetical Activity: Likely exhibits weaker binding affinity to biological targets due to the absence of hydrogen-bond donors/acceptors .

Physicochemical and Pharmacokinetic Comparison

- Solubility: The 4-methylpiperazinyl group may improve water solubility compared to purely alkyl-substituted analogs like CAS 52460-28-3 .

Biologische Aktivität

1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)- is a compound of interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. This article reviews the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables.

- Chemical Name : 1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-

- CAS Number : 148565-09-7

- Molecular Formula : C13H17ClN4

- Molecular Weight : 270.76 g/mol

Biological Activity Overview

Benzimidazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. A study on related compounds demonstrated that they could inhibit the growth of various bacterial strains. The presence of chlorine and piperazine moieties enhances these effects by increasing solubility and bioavailability .

Antiparasitic Effects

The compound has been evaluated for its antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vitro studies have shown that certain benzimidazole derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens . Specifically, compounds structurally similar to the one have been reported to be significantly more effective than traditional treatments like benznidazole.

Study 1: DNA Topoisomerase Inhibition

A notable study focused on the inhibition of mammalian DNA topoisomerase I by various benzimidazole derivatives. Among the tested compounds, those with structural similarities to our target compound showed promising results in inhibiting topoisomerase activity, which is crucial for DNA replication and transcription .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Cpd I | 12.5 | Moderate |

| Cpd II | 8.3 | Strong |

| Cpd III | 15.0 | Weak |

Study 2: Antiparasitic Activity Against Trichomonas vaginalis

In another investigation, a series of benzimidazole derivatives were tested for their activity against Trichomonas vaginalis. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of standard treatments, suggesting enhanced efficacy .

| Compound | IC50 (µM) | Comparison to Benznidazole |

|---|---|---|

| Compound A | 3.95 | 7 times more active |

| Compound B | 4.27 | Comparable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.